LOXL2 vs. LOXL3 Selectivity: Chloro-Boronate Ester Profiling
The compound demonstrates preferential inhibition of LOXL2 over LOXL3, with an IC50 of 1,000 nM against recombinant LOXL2 versus 2,100 nM against LOXL3, representing a 2.1-fold selectivity window [1]. In contrast, a comparator from the same assay panel (BDBM50463618, a structurally distinct LOXL inhibitor series) shows reversed selectivity with LOXL3 IC50 = 12,000 nM and LOXL2 IC50 = 34,000 nM [2]. The boronic ester moiety is hypothesized to interact with the LOXL active-site lysine tyrosylquinone (LTQ) cofactor, and the chloro substituent at the 2-position may contribute to binding pocket discrimination. This selectivity profile is relevant for programs targeting LOXL2-mediated fibrosis while minimizing LOXL3-associated effects.
| Evidence Dimension | LOXL2/LOXL3 selectivity ratio |
|---|---|
| Target Compound Data | LOXL2 IC50 = 1,000 nM; LOXL3 IC50 = 2,100 nM; ratio = 2.1 |
| Comparator Or Baseline | BDBM50463618: LOXL2 IC50 = 34,000 nM; LOXL3 IC50 = 12,000 nM; ratio = 0.35 (reversed selectivity) |
| Quantified Difference | Target compound shows ~2-fold LOXL2 preference; comparator shows ~3-fold LOXL3 preference |
| Conditions | Inhibition of recombinant human enzymes; diaminopentane substrate; 30 min preincubation; fluorimetric detection (BindingDB assay IDs derived from CHEMBL curation) |
Why This Matters
Procurement decisions for LOXL2-focused programs should prioritize compounds with documented LOXL2/LOXL3 selectivity data to avoid off-target lysyl oxidase isoform effects.
- [1] BindingDB BDBM50463620 (CHEMBL4240937). Target: LOXL2 (Human), IC50 = 1.00E+3 nM; LOXL3 (Human), IC50 = 2.10E+3 nM. View Source
- [2] BindingDB BDBM50463618 (CHEMBL4241062). Target: LOXL2 (Human), IC50 = 3.40E+4 nM; LOXL3 (Human), IC50 = 1.20E+4 nM. View Source
